

"2-Methoxyquinoxaline 4-oxide" fundamental properties

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Compound of Interest

Compound Name: *2-Methoxyquinoxaline 4-oxide*

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An In-depth Technical Guide on the Core Properties of **2-Methoxyquinoxaline 4-oxide**

Abstract

Quinoxaline N-oxides are a prominent class of nitrogen-containing heterocyclic compounds recognized for their extensive biological activities.^[1] This technical guide focuses on a specific derivative, **2-Methoxyquinoxaline 4-oxide**, providing a comprehensive overview of its fundamental properties. The document details its physicochemical characteristics, synthesis protocols, and spectroscopic data. Furthermore, it delves into the biological significance and mechanisms of action characteristic of this compound class, including their roles as bioreductive prodrugs in antimicrobial and anticancer applications. Detailed experimental methodologies for synthesis and key biological assays are provided to support researchers, scientists, and drug development professionals.

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry.^{[1][2]} The oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides significantly enhances the biological profile of these molecules.^{[1][3]} Quinoxaline 1,4-dioxides (QdNOs) and their mono-N-oxide analogues have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiprotozoal, and antitubercular properties.^{[1][4]}

The N-oxide functional groups are critical to their mechanism of action. These compounds often act as prodrugs, undergoing bioreduction in hypoxic (low oxygen) environments—characteristic of solid tumors and various bacterial infections—to generate reactive radical species.^[1] These radicals can induce DNA damage, leading to cell death. This selective activation in hypoxic cells provides a targeted therapeutic approach. This guide consolidates the core technical information on **2-Methoxyquinoxaline 4-oxide**, offering a foundational resource for its study and application in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of **2-Methoxyquinoxaline 4-oxide** are summarized below. While experimental data for some properties are limited, calculated values provide reliable estimates for research purposes.

Physicochemical Data

Property	Value	Source/Note
IUPAC Name	2-methoxyquinoxaline 4-oxide	-
CAS Number	18916-46-6	[5]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[5]
Molecular Weight	176.17 g/mol	[5]
SMILES	COc1c--INVALID-LINK-- c2ccccc2n1	[5]
InChI Key	MODWRNFLLLINR- UHFFFAOYSA-N	[5]
Octanol/Water Partition Coefficient (logP)	0.877	Crippen Calculated Property [5]
Water Solubility (log ₁₀ WS in mol/l)	-4.69	Crippen Calculated Property [5]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **2-Methoxyquinoxaline 4-oxide**. While a complete, published spectrum for this specific molecule is not readily available, the expected characteristic signals can be inferred from closely related quinoxaline N-oxide structures.[6][7]

Technique	Data (Expected/Inferred from Analogues)
¹ H NMR	Aromatic protons (δ 7.5-8.5 ppm), Methoxy protons (-OCH ₃ , singlet, δ ~4.0 ppm).
¹³ C NMR	Aromatic carbons (δ 110-150 ppm), Methoxy carbon (-OCH ₃ , δ ~55 ppm), Carbonyl-like carbon adjacent to N-oxide.
IR (KBr, cm ⁻¹)	Aromatic C-H stretch (~3050-3100), C=N and C=C ring stretch (~1500-1620), N-O stretch (~1250-1350), C-O-C stretch (~1020-1220).[6]
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z = 176.[8][9]

Synthesis and Characterization

The synthesis of quinoxaline N-oxides is well-established, with the Beirut reaction being a primary and versatile method.[2]

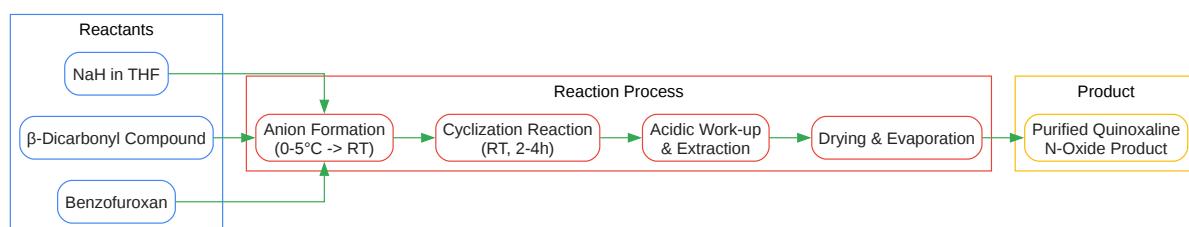
Synthesis of Quinoxaline N-Oxides via Beirut Reaction

The Beirut reaction involves the condensation of a benzofuroxan (benzofurazan N-oxide) with a compound containing an activated methylene group, such as a β -dicarbonyl compound, to form the quinoxaline 1,4-dioxide ring system.[2][6] A general protocol, adapted for the synthesis of related structures, is presented below.[6]

Experimental Protocol:

- Preparation of Anion: To a solution of an appropriate β -dicarbonyl precursor (1.6 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) at 0–5 °C, add sodium hydride (NaH, 60% dispersion in oil, 1.6 mmol) with stirring.

- Reaction Incubation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.
- Addition of Benzofuran: Cool the mixture back to 0–5 °C. Slowly add a solution of benzofuran (1.5 mmol) in anhydrous THF (3 mL).
- Cyclization: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, filter the resulting solid product. Dissolve the solid in water and adjust the pH to be acidic with a suitable acid (e.g., 1M HCl).
- Extraction: Extract the aqueous solution with chloroform or ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent by evaporation under reduced pressure to yield the crude product. The final product can be further purified by recrystallization or column chromatography.^[6]



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Caption: General workflow for the synthesis of quinoxaline N-oxides.

Biological Activity and Mechanism of Action

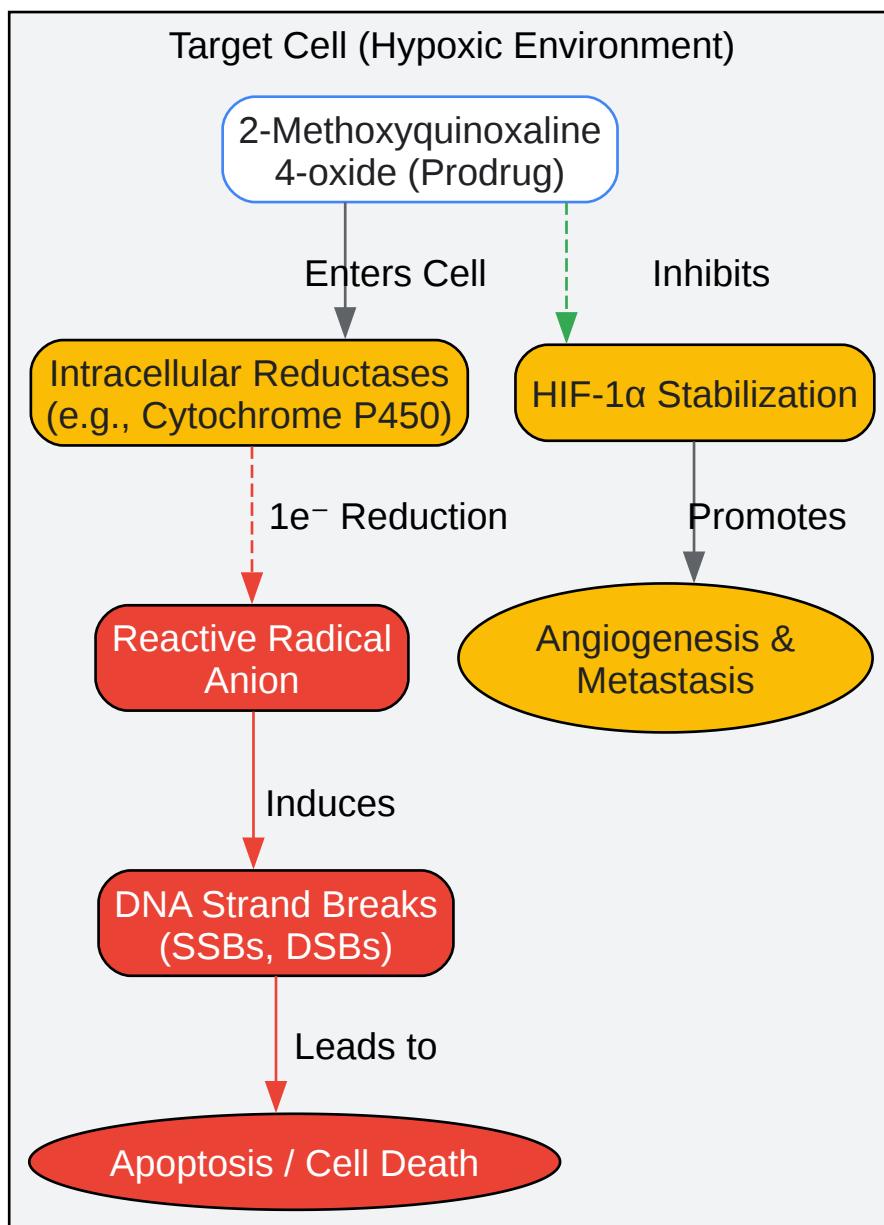
Quinoxaline N-oxides are renowned for their potent biological activities, primarily as antimicrobial and anticancer agents.^{[1][4]} Their efficacy is intrinsically linked to their unique

mechanism of action.

Bioreductive Activation and Cytotoxicity

The N-oxide groups are the key functional moiety for the biological activity of these compounds.^[1] In the low-oxygen environment characteristic of solid tumors or anaerobic/microaerophilic bacteria, intracellular reductase enzymes reduce the N-oxide group. This one-electron reduction generates a highly reactive radical anion.^[1] This radical species can directly, or through the generation of other reactive oxygen species (ROS), cause significant damage to cellular macromolecules, most notably DNA, leading to single- and double-strand breaks and subsequent cell death.^[1]

Furthermore, some quinoxaline 1,4-dioxides have been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1 α). HIF-1 α is a transcription factor that is stabilized under hypoxic conditions and promotes tumor angiogenesis and metastasis. Its inhibition represents another important pathway for the anticancer effects of this compound class.



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Caption: Proposed mechanism of action for quinoxaline N-oxides.

Experimental Methodologies

Standardized assays are crucial for evaluating the biological efficacy of **2-Methoxyquinoxaline 4-oxide**. Detailed protocols for determining antimicrobial and cytotoxic activity are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[10][11]

Protocol:

- Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5×10^5 CFU/mL.[11]
- Prepare Compound Dilutions: Prepare a stock solution of **2-Methoxyquinoxaline 4-oxide** in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using broth medium to achieve the desired concentration range (e.g., 256 μ g/mL to 0.5 μ g/mL).[12]
- Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.[12][13]
- Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11] Optionally, a viability indicator like resazurin can be added to aid in visualization.[14]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.[15][16]

Protocol:

- Cell Seeding: Seed mammalian cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined optimal density (e.g., 5×10^3 to 1×10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16][17]

- Compound Treatment: Treat the cells with various concentrations of **2-Methoxyquinoxaline 4-oxide**. Perform serial dilutions in the culture medium. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).[18]
- MTT Addition: Remove the treatment medium and add 50 μ L of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.[15]
- Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (150 μ L/well), to dissolve the formazan crystals.[16]
- Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[16] Cell viability is proportional to the absorbance, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Methoxyquinoxaline 4-oxide** is not widely available, general precautions for handling quinoxaline derivatives and heterocyclic N-oxides should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][14]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest. Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste.[16]

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